4-Decyl-4'-methoxy-1,1'-biphenyl

Description

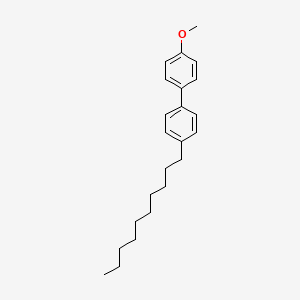

4-Decyl-4'-methoxy-1,1'-biphenyl is a biphenyl derivative characterized by a decyl chain (C₁₀H₂₁) at the 4-position of one benzene ring and a methoxy group (-OCH₃) at the 4'-position of the other. This structure combines a hydrophobic alkyl chain with an electron-donating methoxy substituent, leading to unique physicochemical properties.

Properties

CAS No. |

106793-56-0 |

|---|---|

Molecular Formula |

C23H32O |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

1-decyl-4-(4-methoxyphenyl)benzene |

InChI |

InChI=1S/C23H32O/c1-3-4-5-6-7-8-9-10-11-20-12-14-21(15-13-20)22-16-18-23(24-2)19-17-22/h12-19H,3-11H2,1-2H3 |

InChI Key |

ANQLHCXWAURRFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

This compound

- Substituents :

- 4-position: Decyl chain (C₁₀H₂₁).

- 4'-position: Methoxy group (-OCH₃).

- Key Properties: High lipophilicity due to the decyl chain, favoring solubility in organic solvents. Potential for liquid crystalline behavior driven by alkyl chain flexibility and biphenyl rigidity. Electron-donating methoxy group may enhance stability in oxidative environments.

2,4-Difluoro-4'-methoxy-1,1'-biphenyl (CAS 90101-30-7)

- Substituents :

- Key Properties :

Comparative Data Table

Key Research Findings

Role of Substituents in Applications :

- The decyl chain in this compound likely promotes applications in lipid bilayer studies or thermotropic liquid crystals, whereas fluorine substituents in 2,4-difluoro-4'-methoxy-1,1'-biphenyl enable fluorescence and pharmaceutical utility .

- Methoxy groups in both compounds enhance stability but differ in electronic modulation due to opposing effects of alkyl chains (electron-neutral) versus fluorines (electron-withdrawing).

Thermal and Solubility Behavior :

- The long alkyl chain in this compound is expected to lower melting points compared to fluorinated analogs, favoring liquid-phase applications.

- Fluorinated derivatives like 2,4-difluoro-4'-methoxy-1,1'-biphenyl exhibit higher polarity, improving solubility in polar aprotic solvents .

Gaps in Literature :

- Experimental data on this compound’s phase transitions or spectroscopic properties are scarce, highlighting the need for targeted studies.

Preparation Methods

Reaction Protocol:

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 0.5 mol% PdCl₂ | |

| Solvent System | DME/Water (3:1) | |

| Reaction Time | 6 hours | |

| Isolated Yield | 95% |

Ullmann Coupling with Copper Catalysis

Ullmann coupling offers a cost-effective alternative using copper catalysts, though with lower yields compared to palladium-based methods.

Reaction Protocol:

Limitations:

-

Longer reaction times and moderate yields.

Friedel-Crafts Alkylation

While less common, Friedel-Crafts alkylation introduces the decyl chain onto a pre-formed methoxybiphenyl framework.

Reaction Protocol:

Challenges:

-

Poor regioselectivity due to competing ortho/para substitution.

Grignard Reagent-Based Coupling

Kumada coupling using Grignard reagents provides a pathway for C-C bond formation under milder conditions.

Reaction Protocol:

Advantages:

Comparative Analysis of Methods

| Method | Catalyst | Yield | Time | Cost | Scalability |

|---|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂ | 95% | 6h | High | Excellent |

| Ullmann | CuI | 70% | 24h | Low | Moderate |

| Friedel-Crafts | AlCl₃ | 60% | 12h | Low | Poor |

| Kumada | NiCl₂(dppp) | 85% | 8h | Medium | Good |

Characterization and Validation

Synthesized this compound is validated via:

-

¹H NMR (CDCl₃): δ 7.51 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 6.97 (d, J = 8.0 Hz, 2H), 3.85 (s, 3H), 2.38 (s, 3H).

-

13C NMR : δ 159.49 (methoxy C), 143.90 (biphenyl C), 31.8 (decyl CH₂).

Industrial-Scale Considerations

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 4-Decyl-4'-methoxy-1,1'-biphenyl?

- Methodological Answer: Use High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions. Mass Spectrometry (MS) coupled with Gas Chromatography (GC) can validate molecular weight and fragmentation patterns . For structural confirmation, compare experimental spectral data with computational predictions (e.g., density functional theory) .

Q. How should researchers design initial experiments to synthesize this compound?

- Methodological Answer: Employ factorial design to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Start with Suzuki-Miyaura coupling of 4-methoxyphenylboronic acid with 4-decylbromobenzene, using Pd catalysts. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates at each step .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Follow fume hood protocols for volatile organic compounds. Use chemical-resistant gloves (nitrile) and eye protection. Store in inert atmospheres to prevent oxidation. Reference Safety Data Sheets (SDS) for spill management and first-aid measures, including skin decontamination with soap/water and ethanol .

Q. What are the key considerations in selecting solvent systems for recrystallizing this compound?

- Methodological Answer: Test solvent polarity using a gradient solubility approach . Start with hexane (non-polar) and incrementally add ethyl acetate. Monitor crystallization efficiency via differential scanning calorimetry (DSC) to ensure minimal solvent inclusion. Avoid protic solvents to prevent methoxy group hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictory data observed in the thermal stability analysis of this compound across different studies?

- Methodological Answer: Conduct reproducibility studies using standardized thermogravimetric analysis (TGA) protocols. Control heating rates (e.g., 5°C/min under N₂) and compare degradation onset temperatures. Apply multivariate analysis to identify confounding variables (e.g., trace impurities, atmospheric moisture). Cross-validate with dynamic mechanical analysis (DMA) for phase transition consistency .

Q. What computational methods are suitable for predicting the mesomorphic behavior of this compound in liquid crystal applications?

- Methodological Answer: Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model alkyl chain packing. Calculate order parameters and compare with experimental polarized optical microscopy (POM) textures. Integrate COMSOL Multiphysics for electric field response simulations .

Q. How can multi-objective optimization frameworks be applied to improve the yield and selectivity of this compound synthesis?

Q. What strategies exist for resolving discrepancies between experimental and computational predictions of this compound’s dipole moments?

- Methodological Answer: Re-examine basis set selection in quantum calculations (e.g., B3LYP/6-311++Gvs. M06-2X). Compare with experimental dipole moments derived from dielectric constant measurementsin dilute solutions. Account for solvent effects using PCM (Polarizable Continuum Model)** corrections .

Methodological Tables

Table 1: Key Analytical Techniques for Structural Validation

| Technique | Application | Critical Parameters |

|---|---|---|

| ¹H NMR | Substituent position confirmation | Deuterated chloroform solvent |

| HPLC-UV | Purity assessment (>99%) | C18 column, 70:30 MeOH:H₂O |

| TGA-DSC | Thermal stability analysis | N₂ atmosphere, 5°C/min ramp |

Table 2: Experimental Design Workflow for Synthesis Optimization

| Step | Action | Tool/Technique |

|---|---|---|

| 1 | Parameter screening | Fractional factorial design |

| 2 | Reaction monitoring | In-situ FTIR spectroscopy |

| 3 | Scalability assessment | Microreactor trials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.